molecular formula C21H15F2N5O B8091634 (3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

(3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No.: B8091634
M. Wt: 391.4 g/mol
InChI Key: NWEZSMXNEDUTNP-UHFFFAOYSA-N
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Description

The compound "(3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone" features a methanone core linking two heterocyclic moieties:

  • 3-Amino-2,6-difluorophenyl group: A fluorinated aromatic ring with an amino substituent, likely enhancing solubility and bioactivity.
  • 5-(2-Cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine: A fused bicyclic system (pyrrolopyridine) connected to a pyrimidine ring with a cyclopropyl substituent.

Properties

IUPAC Name

(3-amino-2,6-difluorophenyl)-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c22-15-3-4-16(24)18(23)17(15)19(29)14-9-28-21-13(14)5-11(6-27-21)12-7-25-20(26-8-12)10-1-2-10/h3-10H,1-2,24H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEZSMXNEDUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)N)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound A : 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ()
  • Structure: Combines pyrazolo[3,4-b]pyridine, coumarin, and thieno[2,3-d]pyrimidine moieties.
  • Synthesis: Uses FeCl₃-SiO₂ catalysis in ethanol (75% yield), highlighting cost-effective conditions .
  • Comparison: The target compound lacks coumarin and thienopyrimidine but shares a pyrrolopyridine core. The cyclopropylpyrimidine group may enhance target specificity compared to thienopyrimidine.
Compound B : Example 63 ()
  • Structure: Contains pyrrolo[2,3-b]pyridin-5-yl linked to pyrazolo[3,4-c]pyrimidine and chromenone.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with Pd catalysts, reflecting modern cross-coupling strategies .
  • Bioactivity : Likely targets kinases or growth factor receptors, similar to FDA-approved pyrrolopyridine inhibitors.
  • Comparison : Both compounds share the pyrrolopyridine motif, but the target’s 2-cyclopropylpyrimidine may confer distinct pharmacokinetic properties.
Pesticide Derivatives ()
  • Structures : Pyrazole derivatives with chloro/trifluoromethyl groups (e.g., fipronil, ethiprole).
  • Function : Act as GABA receptor antagonists in pests.
  • Comparison: The target’s 3-amino-2,6-difluorophenyl group mirrors fluorinated aromatic systems in pesticides, but its fused heterocycles likely shift applications toward therapeutics rather than pest control .

Key Observations :

  • The target compound may require transition-metal catalysis (e.g., Pd) for cyclopropane or pyrimidine incorporation, similar to Compound B .

Key Differences :

  • The target’s fluorophenyl and cyclopropyl groups may improve blood-brain barrier penetration compared to Compound A’s thienopyrimidine .
  • Unlike pesticides, the target’s complex heterocycles likely reduce mammalian toxicity, aligning with therapeutic use .

Biological Activity

The compound (3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone , with CAS number 1859158-65-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological effects, particularly in the context of anti-inflammatory and anticancer properties, alongside structure-activity relationships (SAR) that inform its efficacy.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core substituted with a cyclopropylpyrimidine moiety and an amino-difluorophenyl group. Its molecular weight is approximately 391.37 g/mol . The structural complexity suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, which are structurally related to our compound. For instance, compounds derived from similar scaffolds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Table 1: Inhibition Potency of Related Compounds

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)
Celecoxib0.04 ± 0.01Not Applicable
Compound A0.04 ± 0.096.74
Compound B0.04 ± 0.021.10

The above table illustrates that several related compounds exhibit potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Activity

The compound's structure suggests potential as a focal adhesion kinase (FAK) inhibitor, which is relevant in cancer therapy due to FAK's role in tumor growth and metastasis. Fragment-based discovery methods have identified similar pyrrolo[2,3-b]pyridine derivatives that exhibit submicromolar inhibition of FAK .

Case Study: FAK Inhibition
In a study assessing the anticancer potential of pyrrolo[2,3-b]pyridine derivatives, it was found that modifications to the bicyclic scaffold significantly impacted FAK selectivity and potency. The introduction of electron-donating groups enhanced inhibitory activity against FAK in cellular assays .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing or -donating substituents on the aromatic rings can significantly influence the compound's interaction with biological targets.

Key Findings:

  • Electron-withdrawing groups enhance binding affinity to COX enzymes.
  • Substituents on the pyrimidine ring modulate anti-inflammatory and anticancer activities.
  • Hydrophobic interactions play a role in enhancing cellular uptake and target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Reactant of Route 2
(3-amino-2,6-difluorophenyl)(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

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